Cas no 1427452-99-0 (methyl 4-amino-2-chloro-3-methoxybenzoate)

methyl 4-amino-2-chloro-3-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-Amino-2-chloro-3-methoxybenzoate
- methyl 4-amino-2-chloro-3-methoxybenzoate
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methyl 4-amino-2-chloro-3-methoxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-189206-0.05g |
methyl 4-amino-2-chloro-3-methoxybenzoate |
1427452-99-0 | 95% | 0.05g |
$462.0 | 2023-09-18 | |
Enamine | EN300-189206-2.5g |
methyl 4-amino-2-chloro-3-methoxybenzoate |
1427452-99-0 | 95% | 2.5g |
$3417.0 | 2023-09-18 | |
TRC | M288138-2.5mg |
Methyl 4-Amino-2-chloro-3-methoxybenzoate |
1427452-99-0 | 2.5mg |
$ 70.00 | 2022-06-04 | ||
TRC | M288138-5mg |
Methyl 4-Amino-2-chloro-3-methoxybenzoate |
1427452-99-0 | 5mg |
$ 95.00 | 2022-06-04 | ||
Enamine | EN300-189206-1g |
methyl 4-amino-2-chloro-3-methoxybenzoate |
1427452-99-0 | 95% | 1g |
$1742.0 | 2023-09-18 | |
Aaron | AR01BGR4-500mg |
methyl 4-amino-2-chloro-3-methoxybenzoate |
1427452-99-0 | 95% | 500mg |
$1895.00 | 2025-02-09 | |
Enamine | EN300-189206-1.0g |
methyl 4-amino-2-chloro-3-methoxybenzoate |
1427452-99-0 | 95% | 1g |
$1742.0 | 2023-06-08 | |
Enamine | EN300-189206-5g |
methyl 4-amino-2-chloro-3-methoxybenzoate |
1427452-99-0 | 95% | 5g |
$5056.0 | 2023-09-18 | |
Aaron | AR01BGR4-5g |
methyl 4-amino-2-chloro-3-methoxybenzoate |
1427452-99-0 | 95% | 5g |
$6977.00 | 2023-12-16 | |
Aaron | AR01BGR4-1g |
methyl 4-amino-2-chloro-3-methoxybenzoate |
1427452-99-0 | 95% | 1g |
$2421.00 | 2025-02-09 |
methyl 4-amino-2-chloro-3-methoxybenzoate Related Literature
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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3. Book reviews
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
Additional information on methyl 4-amino-2-chloro-3-methoxybenzoate
Methyl 4-Amino-2-Chloro-3-Methoxybenzoate (CAS No. 1427452-99-0): An Overview of Its Properties, Applications, and Recent Research
Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS No. 1427452-99-0) is a versatile organic compound with a unique combination of functional groups that make it an important intermediate in various chemical and pharmaceutical applications. This compound, characterized by its amino, chloro, and methoxy substituents, has garnered significant attention in recent years due to its potential in the development of novel drugs and materials.
The chemical structure of methyl 4-amino-2-chloro-3-methoxybenzoate consists of a benzene ring substituted with an amino group at the para position, a chlorine atom at the ortho position, and a methoxy group at the meta position. The ester functionality at the carboxylic acid position further enhances its reactivity and utility in synthetic chemistry. This combination of functional groups provides a platform for diverse chemical transformations, making it a valuable building block in the synthesis of more complex molecules.
In the realm of pharmaceutical research, methyl 4-amino-2-chloro-3-methoxybenzoate has shown promise as an intermediate in the synthesis of compounds with potential therapeutic applications. Recent studies have explored its use in the development of anti-inflammatory agents, anticancer drugs, and antiviral compounds. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of this compound as a key intermediate in the synthesis of novel anti-inflammatory agents with improved efficacy and reduced side effects.
The physical properties of methyl 4-amino-2-chloro-3-methoxybenzoate are also noteworthy. It is a white crystalline solid with a melting point ranging from 85 to 87°C. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, which facilitates its use in various synthetic reactions. Its solubility profile makes it suitable for both laboratory-scale experiments and industrial-scale production processes.
In addition to its pharmaceutical applications, methyl 4-amino-2-chloro-3-methoxybenzoate has found utility in materials science. Researchers have utilized this compound as a precursor for the synthesis of functional polymers and coatings. The presence of multiple reactive sites allows for the formation of polymers with tailored properties, such as enhanced mechanical strength, thermal stability, and biocompatibility. A recent study published in Macromolecules demonstrated the successful use of this compound in the development of biodegradable polymers for biomedical applications.
The synthetic route to methyl 4-amino-2-chloro-3-methoxybenzoate involves several well-established chemical transformations. One common method involves the esterification of 4-amino-2-chloro-3-methoxybenzoic acid with methanol in the presence of an acid catalyst. This reaction is typically carried out under mild conditions to ensure high yields and purity. Alternative synthetic routes have also been explored to optimize efficiency and reduce environmental impact. For example, green chemistry approaches using microwave-assisted synthesis have shown promising results in improving reaction rates and reducing waste generation.
The safety profile of methyl 4-amino-2-chloro-3-methoxybenzoate is another important consideration for its practical use. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure workplace safety. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound away from incompatible substances.
In conclusion, methyl 4-amino-2-chloro-3-methoxybenzoate (CAS No. 1427452-99-0) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and versatile reactivity make it an invaluable intermediate in synthetic chemistry, pharmaceutical research, and materials science. Ongoing research continues to uncover new applications and optimize existing methods for its synthesis and use, further solidifying its importance in these fields.
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